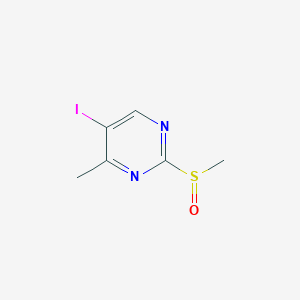
5-Iodo-4-methyl-2-(methylsulfinyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Iodo-4-methyl-2-(methylsulfinyl)pyrimidine is a pyrimidine derivative with the molecular formula C6H7IN2OS. This compound is characterized by the presence of an iodine atom at the 5th position, a methyl group at the 4th position, and a methylsulfinyl group at the 2nd position of the pyrimidine ring. Pyrimidine derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-4-methyl-2-(methylsulfinyl)pyrimidine typically involves the iodination of 4-methyl-2-(methylsulfinyl)pyrimidine. The reaction is carried out using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, in an organic solvent like acetonitrile or dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the iodination is complete.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps. Techniques such as recrystallization, column chromatography, and distillation may be employed to isolate and purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-Iodo-4-methyl-2-(methylsulfinyl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, under suitable conditions.
Oxidation and Reduction: The methylsulfinyl group can be oxidized to a sulfone or reduced to a sulfide using appropriate reagents.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium azide, potassium thiolate, or alkoxide in polar solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in solvents like dichloromethane.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate (K2CO3) in solvents like toluene or ethanol.
Major Products
Substitution Reactions: Products depend on the nucleophile used, such as 5-azido-4-methyl-2-(methylsulfinyl)pyrimidine or 5-thio-4-methyl-2-(methylsulfinyl)pyrimidine.
Oxidation: 5-Iodo-4-methyl-2-(methylsulfonyl)pyrimidine.
Reduction: 5-Iodo-4-methyl-2-(methylthio)pyrimidine.
Coupling Reactions: Various biaryl or heteroaryl derivatives.
Aplicaciones Científicas De Investigación
5-Iodo-4-methyl-2-(methylsulfinyl)pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer, viral infections, and inflammatory diseases.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic effects.
Chemical Biology: It is used in the design of chemical probes to study biological pathways and processes.
Material Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 5-Iodo-4-methyl-2-(methylsulfinyl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting key enzymes or receptors involved in disease pathways. For example, it could inhibit kinases or proteases by binding to their active sites, thereby blocking their activity. The iodine and methylsulfinyl groups may enhance the compound’s binding affinity and selectivity for its molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
4-Methyl-2-(methylsulfinyl)pyrimidine: Lacks the iodine atom, which may result in different reactivity and biological activity.
5-Bromo-4-methyl-2-(methylsulfinyl)pyrimidine: Similar structure but with a bromine atom instead of iodine, which may affect its chemical reactivity and potency.
5-Iodo-2-(methylsulfinyl)pyrimidine: Lacks the methyl group at the 4th position, which may influence its steric and electronic properties.
Uniqueness
5-Iodo-4-methyl-2-(methylsulfinyl)pyrimidine is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the iodine atom enhances its reactivity in substitution and coupling reactions, while the methylsulfinyl group provides additional sites for oxidation and reduction. These features make it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C6H7IN2OS |
|---|---|
Peso molecular |
282.10 g/mol |
Nombre IUPAC |
5-iodo-4-methyl-2-methylsulfinylpyrimidine |
InChI |
InChI=1S/C6H7IN2OS/c1-4-5(7)3-8-6(9-4)11(2)10/h3H,1-2H3 |
Clave InChI |
ATSTYWNTXRDFHN-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=NC=C1I)S(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



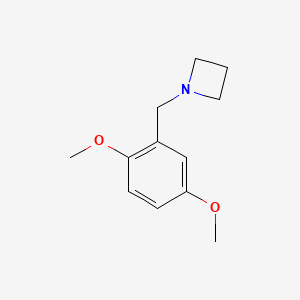
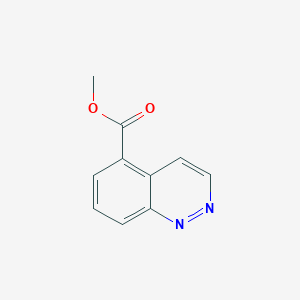

![2-Chloro-7-iodo-6-methoxybenzo[d]thiazole](/img/structure/B13668731.png)
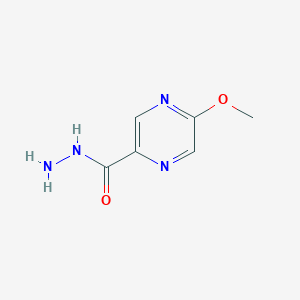
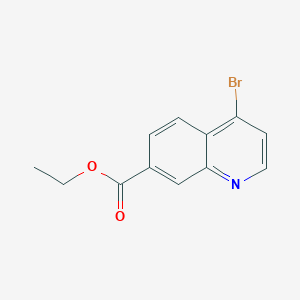
![N-[4-(2-Aminoethoxy)-2-pyridyl]-1,7-naphthyridine-2-carboxamide](/img/structure/B13668754.png)

![2,5-Dioxo-1-pyrrolidinyl 4-[(2,3-DI-boc-guanidino)methyl]-3-(trimethylstannyl)benzoate](/img/structure/B13668775.png)


